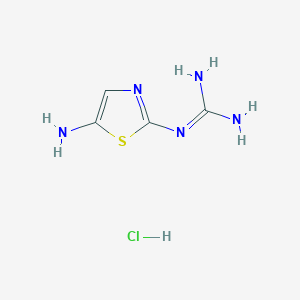

1-(5-Aminothiazol-2-yl)guanidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C4H8ClN5S and a molecular weight of 193.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring and a guanidine group, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the guanidylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Synthetic Routes to Guanidine-Thiazole Derivatives

The synthesis of 1-(5-aminothiazol-2-yl)guanidine hydrochloride likely involves:

-

Cyclocondensation Reactions : Guanidine hydrochloride reacts with α,β-unsaturated carbonyl compounds or α-halo ketones to form thiazole rings. For example, thiourea derivatives can undergo Biginelli-like multicomponent condensations with β-ketoesters and aldehydes under acid catalysis to yield dihydropyrimidine-thiazole hybrids .

-

Michael Addition-Cyclization : Guanidine nucleophiles may attack α,β-unsaturated enones, followed by intramolecular cyclization to form fused thiazole-guanidine systems. This pathway is exemplified in the synthesis of pyrimidoquinazolines .

Table 1: Representative Reaction Conditions for Guanidine-Thiazole Systems

Functionalization via Electrophilic Substitution

The 5-aminothiazole moiety in the compound is amenable to electrophilic substitution. Key reactions include:

-

Acylation : The amine group at the 5-position can react with acyl chlorides or anhydrides to form amides. For instance, 2-aminothiazoles undergo acylation with furan-2-ylpropanoic acid derivatives under mild conditions .

-

Diazo Coupling : The aromatic amine may participate in diazonium salt formation, enabling coupling with electron-rich arenes or heterocycles.

Cyclocondensation with Bis-Electrophiles

This compound can act as a bifunctional nucleophile in cyclocondensation reactions:

-

With α,β-Diketones : Forms pyrimidine-thiazole fused systems via tandem Michael addition and cyclodehydration .

-

With Alkynones : Sonogashira coupling followed by cyclization yields bipyrimidine-thiazole hybrids, as seen in analogous guanidine systems .

Example Reaction Pathway

-

Step 1 : Michael addition of the guanidine’s NH group to an α,β-unsaturated carbonyl.

-

Step 2 : Intramolecular cyclization via nucleophilic attack of the thiazole amine.

-

Step 3 : Elimination of small molecules (e.g., H₂O, EtOH) to form the fused heterocycle .

Coordination Chemistry and Metal Complexation

The guanidine-thiazole framework may coordinate transition metals (e.g., Cu²⁺, Fe³⁺) through its nitrogen atoms. Such complexes are under investigation for catalytic or bioactive applications, though specific studies on this compound remain unreported .

Denaturation and Biochemical Interactions

While not a direct reaction, guanidine hydrochloride derivatives are known protein denaturants. The hydrochloride salt likely disrupts hydrogen bonding in biomolecules, as observed in guanidine-induced unfolding of lysozyme and cytochrome c .

Limitations and Research Gaps

Applications De Recherche Scientifique

1-(5-Aminothiazol-2-yl)guanidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The thiazole ring also contributes to its binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

1-(5-Aminothiazol-2-yl)guanidine hydrochloride can be compared with other similar compounds, such as:

1-(5-Aminothiazol-2-yl)guanidine: Lacks the hydrochloride group but shares similar core structure and properties.

2-Aminothiazole: A simpler compound with a thiazole ring and an amino group, used in various chemical syntheses.

Guanidine hydrochloride: A related compound with a guanidine group, commonly used in protein denaturation studies.

The uniqueness of this compound lies in its combined thiazole and guanidine functionalities, which provide a distinct set of chemical and biological properties .

Activité Biologique

1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole moiety which is significant for its biological activity. The thiazole ring enhances the compound's interaction with biological targets compared to other similar guanidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall integrity, leading to cell lysis .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including glioblastoma and melanoma. The cytotoxic effects are mediated through apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Cell wall disruption |

| Anticancer | U251 (glioblastoma) | 20 | Apoptosis induction |

| Anticancer | WM793 (melanoma) | 15 | Cell cycle arrest |

| Cytotoxicity | A549 (lung cancer) | 0.39 | Membrane damage |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various thiazole derivatives, this compound was found to significantly reduce cell viability in U251 cells with an IC50 of 20 µM. The compound induced apoptosis, which was confirmed by increased caspase activity in treated cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against E. coli and MRSA. The results indicated an IC50 value of 10 µM, demonstrating its potential as a broad-spectrum antimicrobial agent . The study highlighted the compound's ability to overcome resistance mechanisms present in certain bacterial strains.

Toxicity Profile

While exploring the therapeutic potential, it is crucial to assess toxicity. An inhalation toxicity study conducted on Sprague-Dawley rats revealed that exposure to high concentrations resulted in acute inflammation and necrosis in lung tissues. The LC50 was determined to be >68 mg/m³, indicating a need for careful dosage management in therapeutic applications .

Propriétés

IUPAC Name |

2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZQPOZKLRNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.